molecular formula C11H15ClFN B1381599 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride CAS No. 1803611-13-3

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride

Cat. No. B1381599
M. Wt: 215.69 g/mol
InChI Key: QNIKUTQUQMWALP-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803611-13-3 . It has a molecular weight of 215.7 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-3-(m-tolyl)pyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H14FN.ClH/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.7 . It is a powder in physical form . The storage temperature is -10 .

Scientific Research Applications

Selective Al(3+) Sensor

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride has been utilized in the development of a pyrrolidine constrained bipyridyl-dansyl fluoroionophore. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, demonstrating its potential in sensing applications based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).

Molecular Docking and QSAR Studies

In molecular design, 3-Fluoro derivatives like 3-Fluoro-3-(3-methylphenyl)pyrrolidine have been studied for their role as kinase inhibitors. Docking and quantitative structure-activity relationship (QSAR) studies provide insights into the molecular features contributing to high inhibitory activity, offering valuable information for drug design and discovery (Caballero et al., 2011).

Chemical Synthesis and Characterization

The compound and its derivatives have been a focus in chemical synthesis, characterized for their structural properties. Crystal structure analysis and density functional theory (DFT) studies provide deep insights into the molecular structures, contributing to the field of synthetic and structural chemistry (Huang et al., 2021).

Application in Medicinal Chemistry

Compounds like 3-Fluoro-3-(3-methylphenyl)pyrrolidine are pivotal in medicinal chemistry for their role in the synthesis of various pharmaceutical agents. Their ability to act as intermediates or active components in drug development, especially for anti-HIV agents, highlights their significance in therapeutic research (Li et al., 2010).

Advanced Analytical Methods

Analytical characterizations of fluoro derivatives of pyrrolidine, including 3-Fluoro compounds, are essential in understanding their chemical properties and potential applications. These studies often involve advanced spectroscopic and chromatographic techniques, providing a comprehensive understanding of their chemical profile (Dybek et al., 2019).

Safety And Hazards

The compound has been classified under GHS07 . The signal word is "Warning" . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-fluoro-3-(3-methylphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIKUTQUQMWALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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